2,1,3-Benzothiadiazole-4,5-diamine

Vue d'ensemble

Description

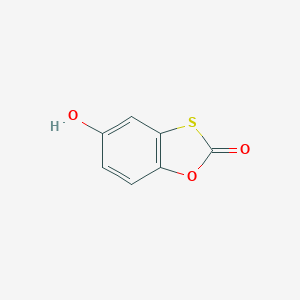

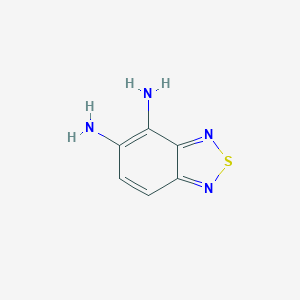

2,1,3-Benzothiadiazole-4,5-diamine is a chemical compound with the molecular formula C6H6N4S. It has an average mass of 166.204 Da and a monoisotopic mass of 166.031311 Da .

Synthesis Analysis

The synthesis of 2,1,3-Benzothiadiazole-4,5-diamine involves several steps. An improved synthesis of 4,7-dibromobenzo[d][1,2,3]thiadiazole from commercially available reagents has been reported . The highest yields of π-spacer–acceptor–π-spacer type compounds were obtained by means of the Stille reaction .Molecular Structure Analysis

The molecular structure of 2,1,3-Benzothiadiazole-4,5-diamine is characterized by several features. It has 4 hydrogen bond acceptors and 4 hydrogen bond donors. It does not have any freely rotating bonds .Chemical Reactions Analysis

The chemical reactions involving 2,1,3-Benzothiadiazole-4,5-diamine are complex. For instance, during the electrochemical oxidation, an irreversible process of polymerization occurs .Physical And Chemical Properties Analysis

2,1,3-Benzothiadiazole-4,5-diamine has a density of 1.6±0.1 g/cm3, a boiling point of 372.3±22.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C. Its enthalpy of vaporization is 61.9±3.0 kJ/mol, and its flash point is 178.9±22.3 °C .Applications De Recherche Scientifique

Organic Light-Emitting Diodes (OLEDs)

2,1,3-Benzothiadiazole and its derivatives are used in the development of photoluminescent compounds for the molecular construction of organic light-emitting diodes . The strong electron-withdrawing ability of these compounds can improve the electronic properties of the resulting organic materials .

Organic Solar Cells

The electron-withdrawing building block, Benzo[1,2-d:4,5-d′]bis([1,2,3]thiadiazole) (isoBBT), can be used to obtain potentially interesting compounds for the synthesis of organic solar cells components . The incorporation of bromine atoms improves the electrical deficiency of bromobenzo-bis-thiadiazoles nearly without affecting aromaticity .

Organic Field-Effect Transistors

2,1,3-Benzothiadiazole and its derivatives are also applicable for the molecular construction of organic field-effect transistors . These compounds can usually improve the electronic properties of the resulting organic materials due to their strong electron-withdrawing ability .

Metal Coordination Chemistry

Functionalized 2,1,3-benzothiadiazoles have novel applications in metal coordination chemistry . For example, 4-Amino-2,1,3-benzothiadiazole forms a 2:1 complex with ZnCl2 .

Crystal Engineering of Organic Solids

Functionalized 2,1,3-benzothiadiazoles are also used in the crystal engineering of organic solids . For instance, 4-Amino-2,1,3-benzothiadiazole forms a 1:1 complex with 4-nitro-2,1,3-benzothiadiazole .

6. Synthesis of Polymers, Small Molecules, and Metal Complexes Various polymers, small molecules, and metal complexes can be synthesized with 2,1,3-Benzothiadiazole and its derivatives . The molecular design rules based on these cores are also discussed .

Safety and Hazards

Orientations Futures

The future directions for the use of 2,1,3-Benzothiadiazole-4,5-diamine are promising. It has been used as an acceptor unit in the development of photoluminescent compounds and is applicable for the molecular construction of organic light-emitting diodes, organic solar cells, and organic field-effect transistors .

Mécanisme D'action

Target of Action

2,1,3-Benzothiadiazole (BT) and its derivatives, including 2,1,3-Benzothiadiazole-4,5-diamine, are important acceptor units used in the development of photoluminescent compounds . They are applicable for the molecular construction of organic light-emitting diodes, organic solar cells, and organic field-effect transistors .

Mode of Action

The mode of action of 2,1,3-Benzothiadiazole-4,5-diamine involves its strong electron-withdrawing ability . This property allows it to improve the electronic properties of the resulting organic materials when used in the construction of molecules .

Biochemical Pathways

It is known that the compound and its derivatives can contribute to the electron density of delocalized bonds . This suggests that it may influence electron transfer processes, which are fundamental to many biochemical pathways.

Result of Action

The result of the action of 2,1,3-Benzothiadiazole-4,5-diamine is primarily observed in its applications in electronic materials. It is used in the development of photoluminescent compounds, organic light-emitting diodes, organic solar cells, and organic field-effect transistors . Its strong electron-withdrawing ability improves the electronic properties of the resulting organic materials .

Action Environment

The action of 2,1,3-Benzothiadiazole-4,5-diamine can be influenced by various environmental factors. For instance, the compound’s electron-withdrawing ability and resulting electronic properties can be affected by the surrounding chemical environment . .

Propriétés

IUPAC Name |

2,1,3-benzothiadiazole-4,5-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4S/c7-3-1-2-4-6(5(3)8)10-11-9-4/h1-2H,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBTZPUWOUVFXHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NSN=C2C(=C1N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301003850 | |

| Record name | 2,1,3-Benzothiadiazole-4,5-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301003850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,1,3-Benzothiadiazole-4,5-diamine | |

CAS RN |

1711-66-6, 83797-51-7 | |

| Record name | 2,1,3-Benzothiadiazole-4,5-diamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1711-66-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,1,3-Benzothiadiazole-2(S(sup IV))-4,5-diamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083797517 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,1,3-Benzothiadiazole-4,5-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301003850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes 2,1,3-Benzothiadiazole-4,5-diamine a valuable compound in organic synthesis?

A1: 2,1,3-Benzothiadiazole-4,5-diamine serves as a versatile precursor for creating a variety of substituted imidazo, pyrazino, and diazepino-2,1,3-benzothiadiazoles. [] This is highlighted in the research paper "Synthesis of Substituted Imidazo-, Pyrazino- and Diazepino-2,1,3-benzothiadiazoles from 2,1,3-Benzothiadiazole-4,5-diamine". [] The presence of the diamine functionality allows for diverse reactions with various carbonyl compounds, leading to the formation of these structurally distinct heterocycles. This makes it a valuable tool for exploring new chemical entities with potential biological activities.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B177505.png)